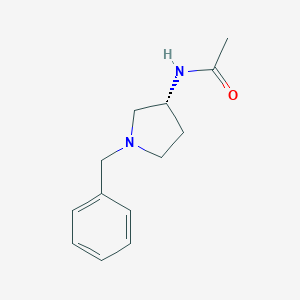

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11(16)14-13-7-8-15(10-13)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,14,16)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSWETNAAPYFSH-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556133 | |

| Record name | N-[(3R)-1-Benzylpyrrolidin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114636-33-8 | |

| Record name | N-[(3R)-1-Benzylpyrrolidin-3-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-1-Benzyl-3-acetylaminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide chemical structure elucidation

An in-depth technical guide on the chemical structure elucidation of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide, designed for researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a vital saturated scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space three-dimensionally and introduce stereochemical complexity.[1] Molecules incorporating this heterocycle have shown a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive overview of the chemical structure elucidation of a specific derivative, this compound. It details the key physicochemical properties, a plausible synthetic pathway, and the analytical data essential for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, it explores the biological context by examining the activities of structurally related compounds, offering insights into its potential therapeutic applications.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule featuring a central pyrrolidine ring. An N-benzyl group is attached to the ring's nitrogen atom, and an acetamide group is substituted at the 3-position, which possesses (R) stereochemistry. The combination of the aromatic benzyl group and the polar acetamide moiety gives the molecule balanced physicochemical properties.

| Property | Value |

| IUPAC Name | N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| Canonical SMILES | CC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2 |

| InChI Key | SBPJBSCRBVBXSY-SSEXGKCCSA-N |

| Topological Polar Surface Area | 32.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting with a chiral pyrrolidine precursor. A common and effective strategy involves the formation of the amide bond as the final key step.

General Synthetic Workflow

A logical synthetic approach involves the N-benzylation of a commercially available chiral 3-aminopyrrolidine derivative, followed by the acylation of the primary amine to form the final acetamide.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Amide Coupling

This protocol describes a standard method for the final acylation step using acetic anhydride.

Materials:

-

(R)-1-Benzyl-3-aminopyrrolidine (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Triethylamine (TEA) or Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-1-Benzyl-3-aminopyrrolidine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C using an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure acetamide derivative.[2]

Chemical Structure Elucidation

The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Based on data from similar structures, the following spectral characteristics are expected.[3][4]

Expected ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~ 7.35 - 7.25 | m | 5H, Aromatic (C₆H₅) |

| ~ 5.8 - 6.2 | br s | 1H, Amide (NH) |

| ~ 4.2 - 4.4 | m | 1H, Pyrrolidine CH-N |

| ~ 3.60 | s | 2H, Benzyl CH₂ |

| ~ 2.8 - 3.2 | m | 2H, Pyrrolidine CH₂ |

| ~ 2.2 - 2.6 | m | 2H, Pyrrolidine CH₂ |

| ~ 1.95 | s | 3H, Acetyl CH₃ |

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 170.0 | Carbonyl (C=O) |

| ~ 138.0 | Aromatic C (quaternary) |

| ~ 128.8 | Aromatic CH |

| ~ 128.4 | Aromatic CH |

| ~ 127.2 | Aromatic CH |

| ~ 60.5 | Benzyl CH₂ |

| ~ 55.0 | Pyrrolidine CH₂ |

| ~ 48.0 | Pyrrolidine CH-N |

| ~ 45.0 | Pyrrolidine CH₂ |

| ~ 23.5 | Acetyl CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Expected Data (Electron Ionization, EI):

-

Molecular Ion (M⁺): m/z = 218

-

Key Fragments:

-

m/z = 175: Loss of the acetyl group (•COCH₃)

-

m/z = 127: Loss of the benzyl group (•CH₂Ph)

-

m/z = 91: Tropylium ion (C₇H₇⁺), characteristic of a benzyl group.[3]

-

Caption: Predicted key fragmentation pathways in mass spectrometry.

Biological Activity of Structural Analogs

While specific biological data for this compound is not widely published, analysis of structurally similar compounds provides insight into its potential pharmacological relevance. Many N-benzylpyrrolidine derivatives are known to interact with central nervous system (CNS) targets.

Biological Activity of Selected N-Benzylpyrrolidine Analogs

| Compound | Target/Activity | Potency | Reference |

|---|---|---|---|

| N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide | μ-Opioid Receptors | IC₅₀ = 240 nM | [5] |

| N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide | TRPV1 Channels | EC₅₀ = 1.2 μM | [5] |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | EAAT2 Positive Allosteric Modulator (Antiseizure) | ED₅₀ = 23.8 mg/kg (MES test) | [6][7] |

| N–benzyl–2–(N–benzylamido)acetamide Peptoids | Butyrylcholinesterase (BChE) Inhibitor | IC₅₀ = 28 μM |[8] |

These findings suggest that the N-benzylpyrrolidine scaffold is a versatile template for designing modulators of various enzymes, ion channels, and receptors.

Caption: Potential biological targets based on activities of structural analogs.

Conclusion

The chemical structure of this compound is unambiguously elucidated through a combination of a well-defined synthetic route and comprehensive spectroscopic analysis. Key analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, provide the necessary data to confirm its molecular formula, connectivity, and stereochemistry. While direct biological data is limited, the prevalence of the N-benzylpyrrolidine scaffold in potent CNS-active agents suggests that this compound is a valuable subject for further investigation in drug discovery programs targeting neurological and psychiatric disorders.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. scielo.br [scielo.br]

- 5. N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide () for sale [vulcanchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Nâbenzylâ2â(Nâbenzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. [abq.org.br]

An In-Depth Technical Guide to (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide (CAS: 114636-33-8)

A comprehensive review of the available scientific literature for (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide reveals a significant gap in publicly accessible data regarding its biological activity, experimental protocols, and specific signaling pathways. While the chemical structure and basic identifiers are established, detailed pharmacological and mechanistic studies appear to be unpublished or proprietary.

This guide serves to consolidate the known information and highlight the current limitations in providing a complete technical profile for researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a chiral organic compound containing a pyrrolidine ring, a benzyl group, and an acetamide functional group. Its specific stereochemistry is designated by the (R)-configuration at the 3-position of the pyrrolidinyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 114636-33-8 | ChemScene |

| Molecular Formula | C₁₃H₁₈N₂O | ChemScene |

| Molecular Weight | 218.29 g/mol | ChemScene |

| IUPAC Name | N-[(3R)-1-(phenylmethyl)pyrrolidin-3-yl]acetamide | |

| SMILES | CC(=O)N[C@H]1CN(CC2=CC=CC=C2)C1 | |

| InChI Key | N/A |

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not currently available in the scientific literature. However, general synthetic strategies for analogous N-substituted pyrrolidine acetamides can be proposed based on established organic chemistry principles. A plausible synthetic route would likely involve the following key transformations:

-

Formation of the Pyrrolidine Ring: Synthesis of a suitable 3-aminopyrrolidine precursor.

-

N-Benzylation: Introduction of the benzyl group onto the pyrrolidine nitrogen.

-

Acetylation: Acylation of the 3-amino group to form the final acetamide.

A generalized workflow for such a synthesis is depicted below.

It is critical to note that this represents a theoretical pathway, and specific reaction conditions, yields, and purification methods would require experimental optimization.

Biological Activity and Signaling Pathways

At present, there is no publicly available data detailing the biological activity, mechanism of action, or receptor binding profile of this compound. Searches of prominent scientific databases and patent literature did not yield any studies investigating its pharmacological properties.

While structurally related compounds containing the N-benzylpyrrolidine scaffold have been explored for various central nervous system targets, including as dual serotonin/noradrenaline reuptake inhibitors, it is not scientifically sound to extrapolate these findings to the specific compound . The substitution pattern and stereochemistry of a molecule are critical determinants of its biological function.

Due to the lack of information on its biological targets and mechanism of action, no signaling pathway diagrams can be generated at this time.

Data Presentation

The absence of quantitative biological data, such as IC₅₀ or EC₅₀ values from in vitro assays or efficacy data from in vivo studies, precludes the creation of comparative data tables as requested.

Conclusion for Researchers

This compound (CAS: 114636-33-8) represents a chemical entity for which the biological profile remains to be elucidated in the public domain. Researchers and drug development professionals interested in this compound would need to undertake foundational research, including:

-

De novo synthesis and characterization.

-

Broad-spectrum screening to identify potential biological targets.

-

In-depth in vitro and in vivo pharmacological studies to determine its mechanism of action, efficacy, and safety profile.

This technical guide underscores the current knowledge gap and serves as a starting point for any future investigation into the properties and potential applications of this compound. Further research is necessary to unlock its therapeutic potential, if any.

Unraveling the Pharmacological Profile of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide: A Putative Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide is a chiral molecule featuring a core pyrrolidine structure, a versatile scaffold in medicinal chemistry. While direct, in-depth studies on this specific compound are not extensively available in public literature, this technical guide aims to elucidate its putative mechanism of action by drawing parallels with structurally similar compounds and analyzing the pharmacological contributions of its key structural motifs. This document synthesizes available information on related molecules to hypothesize potential biological targets, signaling pathways, and experimental approaches for its further investigation.

Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery

The pyrrolidine ring is a privileged scaffold in the development of central nervous system (CNS) active agents due to its ability to confer favorable pharmacokinetic properties and present substituents in a well-defined three-dimensional orientation for optimal target engagement. The benzyl group attached to the pyrrolidine nitrogen and the acetamide moiety at the 3-position of the (R)-configured chiral center are key determinants of its potential biological activity. Analysis of analogous structures suggests potential interactions with a range of CNS targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.

Putative Biological Targets and Mechanism of Action

Based on the pharmacology of structurally related compounds, several potential mechanisms of action for this compound can be hypothesized.

Monoamine Reuptake Inhibition

A prominent class of compounds bearing the N-benzyl-pyrrolidine framework are dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors[1]. These agents block the serotonin transporter (SERT) and norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters. This dual action is a well-established therapeutic strategy for depression and other mood disorders. It is plausible that this compound could exhibit similar activity, with selectivity over the dopamine transporter (DAT)[1].

Hypothesized Signaling Pathway: Monoamine Reuptake Inhibition

References

An In-Depth Technical Guide on the Investigated Biological Activity of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The N-benzylpyrrolidine moiety, in particular, is a recurring motif in molecules targeting the central nervous system (CNS) and other biological systems. This technical guide consolidates the existing research on analogs of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide to provide a predictive insight into its potential biological activities, mechanisms of action, and therapeutic utility. The analysis of structurally similar compounds suggests that this molecule may exhibit activity as a modulator of neurotransmitter systems, with potential applications in neurodegenerative disorders and pain management.

Predicted Biological Activities and Structure-Activity Relationships

Based on the biological data of its analogs, this compound is predicted to interact with several key biological targets. The stereochemistry at the 3-position of the pyrrolidine ring, the nature of the substituent on the acetamide nitrogen, and the substitution pattern on the benzyl group are critical determinants of biological activity.

1. Central Nervous System Activity:

-

Neuroleptic Potential: An analog, N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide, has been investigated as a neuroleptic agent.[2] It is suggested to exert its effects through interaction with dopamine receptors, inhibiting dopamine-mediated neurotransmission.[2] This suggests that this compound could also possess modulatory activity at dopamine receptors.

-

Alzheimer's Disease-Related Targets: A series of N-benzylpyrrolidine derivatives have been evaluated for their potential in treating Alzheimer's disease. These compounds have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).[3] The N-benzylpyrrolidine core serves as a crucial pharmacophore for binding to these targets.

-

Serotonin and Noradrenaline Reuptake Inhibition: N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake, with selectivity over dopamine (DA) reuptake.[4] This activity profile is characteristic of certain antidepressant medications.

2. Opioid and TRPV1 Receptor Modulation:

-

The (S)-enantiomer with additional chloro and isopropyl groups, N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide, has demonstrated activity at μ-opioid receptors and TRPV1 channels.[5] This indicates that the N-benzylpyrrolidin-3-yl)acetamide scaffold can be tuned to interact with receptors involved in pain and inflammation. The stereochemistry is noted to be a critical factor, with the (S)-enantiomer showing superior activity in this specific analog.[5]

Quantitative Data for Structural Analogs

The following table summarizes the quantitative biological data available for close structural analogs of this compound.

| Compound Name | Target(s) | Assay Type | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide | µ-Opioid Receptor | Receptor Binding | IC₅₀ = 240 nM | [5] |

| TRPV1 Channel | Functional Assay | EC₅₀ = 1.2 µM | [5] | |

| N-benzylpyrrolidine derivative 4k | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 0.89 µM | [3] |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC₅₀ = 1.21 µM | [3] | |

| β-secretase 1 (BACE-1) | Enzyme Inhibition | IC₅₀ = 2.45 µM | [3] | |

| N-benzylpyrrolidine derivative 4o | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 1.12 µM | [3] |

| Butyrylcholinesterase (BChE) | Enzyme Inhibition | IC₅₀ = 1.56 µM | [3] | |

| β-secretase 1 (BACE-1) | Enzyme Inhibition | IC₅₀ = 2.89 µM | [3] | |

| N-benzyl-N-(pyrrolidin-3-yl)carboxamide derivative 18 | Serotonin Transporter (SERT) | Reuptake Inhibition | IC₅₀ = 15 nM | [4] |

| Noradrenaline Transporter (NET) | Reuptake Inhibition | IC₅₀ = 30 nM | [4] |

Detailed Experimental Protocols for Key Experiments on Analogs

The methodologies described below are based on the experimental procedures reported for the structural analogs of this compound.

1. Enzyme Inhibition Assays (AChE, BChE, BACE-1):

-

Objective: To determine the in vitro inhibitory potency of the compounds against enzymes implicated in Alzheimer's disease.

-

General Protocol (based on Ellman's method for Cholinesterases):

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add the respective enzyme solution (AChE from electric eel or BChE from equine serum).

-

Add the test compound solution and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Measure the change in absorbance at a specific wavelength (e.g., 412 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.

-

-

BACE-1 Inhibition Assay: A similar protocol using a specific BACE-1 substrate and a fluorescence resonance energy transfer (FRET) detection method is typically employed.

2. Receptor Binding Assays (e.g., µ-Opioid Receptor):

-

Objective: To assess the affinity of the compound for a specific receptor.

-

General Protocol:

-

Prepare cell membrane homogenates expressing the receptor of interest (e.g., µ-opioid receptor).

-

Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor) and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

3. Monoamine Reuptake Inhibition Assays (SERT, NET):

-

Objective: To measure the ability of the compound to block the reuptake of neurotransmitters.

-

General Protocol:

-

Use cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

-

Pre-incubate the cells with the test compound at various concentrations.

-

Add the radiolabeled neurotransmitter ([³H]5-HT for SERT or [³H]NA for NET).

-

Incubate for a defined period to allow for neurotransmitter uptake.

-

Terminate the uptake by washing with ice-cold buffer and lyse the cells.

-

Measure the radioactivity in the cell lysate to quantify the amount of neurotransmitter taken up.

-

Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

-

Visualizations of Potential Signaling Pathways and Workflows

Potential Signaling Pathway for Neuroleptic Activity

Caption: Predicted antagonistic action on the Dopamine D2 receptor signaling pathway.

General Workflow for In Vitro Enzyme Inhibition Assay

Caption: Standard workflow for determining the IC₅₀ of an enzyme inhibitor.

Potential Multi-Target Mechanism in Alzheimer's Disease

Caption: Predicted multi-target inhibition for potential Alzheimer's disease therapy.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in published literature, the analysis of its close structural analogs provides a strong foundation for predicting its pharmacological profile. The recurring N-benzylpyrrolidine scaffold is consistently associated with modulation of key targets within the central nervous system, including dopamine receptors, cholinesterases, and monoamine transporters. Furthermore, the potential for interaction with pain-related targets such as opioid and TRPV1 receptors cannot be excluded.

The provided data and hypothetical pathways serve as a valuable resource for guiding future research endeavors. In vitro screening of this compound against the targets identified in this guide is a logical next step to elucidate its specific biological activities. Subsequent in vivo studies in relevant animal models would be necessary to validate these findings and explore its therapeutic potential. The detailed experimental protocols and workflow diagrams presented herein offer a practical framework for initiating such investigations.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Buy N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide [smolecule.com]

- 3. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-isopropyl-acetamide () for sale [vulcanchem.com]

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide comprehensive literature review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide, also known as (R)-(+)-1-Benzyl-3-acetylaminopyrrolidine, is a chiral organic compound featuring a benzyl-substituted pyrrolidine ring N-acylated with an acetyl group. Its specific stereochemistry and structural motifs suggest its potential as a scaffold in medicinal chemistry, particularly for targeting the central nervous system. This technical guide provides a comprehensive review of the available literature on this compound and its closely related analogs, focusing on its synthesis, physicochemical properties, and potential biological activities. Due to the limited specific data available for the title compound, information from structurally similar molecules is included to provide a broader context for research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 114636-33-8 | [1] |

| Molecular Formula | C₁₃H₁₈N₂O | [2] |

| Molecular Weight | 218.29 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Optical Rotation | +21.008° (c=1, CHCl₃) | [1] |

| InChI Key | CMSWETNAAPYFSH-CYBMUJFWSA-N | [3] |

Synthesis

The synthesis of this compound is not explicitly detailed in the scientific literature. However, a logical and commonly employed synthetic route would involve the acylation of the chiral intermediate, (R)-(-)-1-Benzyl-3-aminopyrrolidine.

Synthesis of the Precursor: (R)-(-)-1-Benzyl-3-aminopyrrolidine

A patented method for the preparation of (R)-1-benzyl-3-aminopyrrolidine involves the resolution of racemic 1-benzyl-3-aminopyrrolidine using a chiral resolving agent such as O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or O,O'-Dibenzoyl-D-tartaric acid (D-DBTA).[4]

Experimental Protocol (Inferred from Patent Literature):

-

Resolution: Racemic 1-benzyl-3-aminopyrrolidine is dissolved in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol). An equimolar amount of the resolving agent (e.g., L-DBTA for the isolation of the (S)-enantiomer salt) is added. The mixture is heated to reflux and then allowed to cool, leading to the precipitation of the diastereomeric salt.

-

Isolation: The precipitated salt is isolated by filtration.

-

Liberation of the Free Amine: The diastereomeric salt is then treated with a base (e.g., sodium hydroxide or potassium hydroxide) to neutralize the tartaric acid derivative and liberate the free chiral amine.

-

Extraction and Purification: The free amine is extracted with an organic solvent, and the solvent is evaporated to yield the enantiomerically pure (R)- or (S)-1-benzyl-3-aminopyrrolidine. The patent reports yields of over 75% and an optical purity greater than 98%.[4]

Acylation to this compound (General Procedure)

The final step would involve the acetylation of the chiral amine. A general procedure for the N-acetylation of a primary or secondary amine is as follows:

Experimental Protocol (General):

-

Reaction Setup: (R)-(-)-1-Benzyl-3-aminopyrrolidine is dissolved in an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). The solution is cooled in an ice bath.

-

Addition of Acetylating Agent: An acetylating agent, such as acetyl chloride or acetic anhydride, is added dropwise to the stirred solution. A base, such as triethylamine or pyridine, may be added to scavenge the acidic byproduct (HCl or acetic acid).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Applications

While no specific biological data has been published for this compound, the broader class of N-(1-benzylpyrrolidin-3-yl) amides has been investigated for its potential as central nervous system agents.

A study on N-(1-Benzylpyrrolidin-3-yl)arylbenzamides identified these compounds as potent and selective antagonists for the human dopamine D4 receptor.[5] This suggests that the 1-benzylpyrrolidin-3-yl scaffold can be a valuable pharmacophore for targeting dopamine receptors. One of the synthesized arylbenzamide analogs exhibited an IC₅₀ of 1500 nM in a cAMP assay.[5]

The structural similarity of this compound to these D4 antagonists implies that it could also interact with dopamine receptors or other G protein-coupled receptors (GPCRs). The acetamide moiety, being smaller and more polar than the arylbenzamide groups in the cited study, would likely modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

Caption: Hypothesized signaling pathway based on related compounds.

Further research is warranted to determine the specific biological targets and pharmacological profile of this compound. Screening this compound against a panel of CNS receptors, ion channels, and enzymes could reveal its therapeutic potential.

Conclusion

This compound is a readily synthesizable chiral molecule whose biological activities are yet to be thoroughly explored. Based on the activity of structurally related compounds, it holds promise as a scaffold for the development of novel CNS-active agents. This guide provides a foundation for researchers interested in this compound by summarizing its known properties and outlining a clear synthetic strategy. Future studies should focus on the detailed biological characterization of this molecule to unlock its full therapeutic potential.

References

- 1. image.pro.acmec-e.com [image.pro.acmec-e.com]

- 2. China (R)-1-benzly-3-acetylamino pyrrolidine 114636-33-8 [chinachemnet.com]

- 3. This compound | RUO [benchchem.com]

- 4. aablocks.com [aablocks.com]

- 5. N-(1-Benzylpyrrolidin-3-yl)arylbenzamides as potent and selective human dopamine D4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Discovery and History

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of the novel anticonvulsant agent, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1. The information presented is compiled from peer-reviewed scientific literature and is intended to serve as a detailed resource for professionals in the fields of neuroscience, medicinal chemistry, and pharmacology.

Introduction and Discovery

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, designated as (R)-AS-1, is a novel, orally bioavailable small molecule with potent antiseizure activity. Its discovery was the result of a focused research effort aimed at developing new central nervous system (CNS) therapeutics based on the pyrrolidine-2,5-dione scaffold, a core fragment known for its diverse therapeutic activities.[1]

The journey to (R)-AS-1 began with the exploration of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamides.[1] Initial studies identified racemic compounds that demonstrated promising anticonvulsant and safety profiles in preclinical models.[1][2] This led researchers to pursue the synthesis and evaluation of the individual R- and S-enantiomers to determine if stereochemistry played a critical role in the observed biological activity.[2]

Subsequent in vivo testing in various acute seizure models revealed that the (R)-enantiomer, (R)-AS-1, possessed superior antiseizure efficacy.[2] This pivotal finding established (R)-AS-1 as the lead candidate for further development. The discovery and preclinical development of (R)-AS-1 were reported in a 2022 publication in the Journal of Medicinal Chemistry by a collaborative team of researchers from several institutions, including the Jagiellonian University Medical College in Krakow, Poland, and the University of Pittsburgh School of Medicine.[3]

Mechanism of Action

(R)-AS-1 exhibits a novel and unprecedented mechanism of action as a positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[1][3] EAAT2 is a crucial glutamate transporter in the CNS, responsible for the majority of glutamate uptake from the synaptic cleft. By enhancing the function of EAAT2, (R)-AS-1 increases the clearance of synaptic glutamate, thereby reducing neuronal hyperexcitability, a key factor in the generation and propagation of seizures.[1][3]

In vitro studies using primary glial cultures and COS-7 cells expressing EAAT2 confirmed that (R)-AS-1 stereoselectively enhances glutamate uptake.[1][3] Importantly, the compound was found to be inactive at EAAT1 and EAAT3, and it did not show significant off-target activity at other receptors commonly associated with marketed antiseizure drugs, highlighting its specific mechanism of action.[1][3]

Mechanism of action of (R)-AS-1 as a positive allosteric modulator of EAAT2.

Quantitative Preclinical Data

(R)-AS-1 has demonstrated a broad spectrum of antiseizure activity in various in vivo mouse models. The data obtained from these studies highlights its potent efficacy and wide therapeutic window.

Antiseizure Activity in Mice

| Seizure Model | Test | ED50 (mg/kg, i.p.) |

| Maximal Electroshock (MES) | Anticonvulsant | 19.8 |

| 6 Hz (32 mA) | Anticonvulsant | 12.5 |

| 6 Hz (44 mA) | Anticonvulsant | 25.0 |

| Subcutaneous Pentylenetetrazol (scPTZ) | Anticonvulsant | 15.3 |

ED50: Median Effective Dose

Pharmacokinetic Properties in Mice

| Parameter | Value |

| Oral Bioavailability (F%) | 35.4 |

| Brain-to-Plasma Ratio | ~1.0 |

These data indicate that (R)-AS-1 has good oral bioavailability and can effectively cross the blood-brain barrier to reach its target in the CNS.[1]

Experimental Protocols

Synthesis of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1]

The asymmetric synthesis of (R)-AS-1 is a multi-step process.[1] The key steps are outlined below:

-

Amide Formation: (R)-2-(tert-butoxycarbonylamino)propanoic acid is reacted with benzylamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the corresponding amide derivative.

-

Deprotection: The Boc protecting group is removed from the amide derivative using an acid, such as trifluoroacetic acid (TFA), followed by neutralization with a base like ammonium hydroxide to give the free amine.

-

Amido-acid Formation: The resulting amine intermediate is then reacted with an equimolar amount of succinic anhydride to form the amido-acid.

-

Cyclization: The final step involves the cyclization of the amido-acid, promoted by hexamethyldisilazane (HMDS), to yield the target compound, (R)-AS-1.[1]

In Vivo Antiseizure Testing

The antiseizure activity of (R)-AS-1 was evaluated in mice using well-established models:

-

Maximal Electroshock (MES) Test: This test assesses the ability of a compound to prevent the tonic hindlimb extension induced by a maximal electrical stimulus.

-

6 Hz Seizure Test: This model is used to identify compounds that are effective against psychomotor seizures. Two different currents (32 mA and 44 mA) are used to evaluate the potency of the compound.

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This test is a model for myoclonic seizures and is used to identify compounds that can prevent seizures induced by the chemoconvulsant pentylenetetrazol.

-

PTZ-Induced Kindling Model: This model is used to evaluate the effect of a compound on the progression of epileptic seizures.[1][2]

For all in vivo studies, (R)-AS-1 was administered intraperitoneally (i.p.) at various doses to determine its median effective dose (ED50).

Experimental workflow for the synthesis and preclinical evaluation of (R)-AS-1.

Conclusion and Future Directions

(R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide ((R)-AS-1) is a promising new antiseizure agent with a novel mechanism of action.[1][3] Its potent and broad-spectrum efficacy in preclinical models, coupled with a favorable pharmacokinetic and safety profile, makes it a strong candidate for further development.[1][3] The discovery of (R)-AS-1 as a selective EAAT2 positive allosteric modulator opens up new avenues for the treatment of epilepsy and potentially other CNS disorders characterized by glutamate excitotoxicity.[1][3] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this first-in-class molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide: An In-depth Technical Guide

Abstract: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide is a chiral molecule featuring a core N-benzylpyrrolidine scaffold linked to an acetamide group. While direct pharmacological data for this specific compound is not extensively available in public literature, its structural motifs are present in a variety of biologically active agents. This technical guide provides an in-depth analysis of potential therapeutic targets for this compound based on structure-activity relationships (SAR) of closely related analogues. The primary hypothesized targets fall within the central nervous system (CNS), including voltage-gated sodium channels (implicated in anticonvulsant activity), monoamine transporters (relevant to antidepressant and anxiolytic effects), and sigma receptors (involved in neuroprotection and modulation of other neurotransmitter systems). This document summarizes quantitative data from key analogues, details relevant experimental protocols for target validation, and presents signaling pathways and experimental workflows to guide future research and drug development efforts.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for precise spatial orientation of substituents to interact with biological targets. The addition of an N-benzyl group often enhances lipophilicity, facilitating blood-brain barrier penetration, and provides an aromatic moiety for potential pi-stacking interactions. The acetamide group can act as a hydrogen bond donor and acceptor. The specific (R)-stereochemistry at the 3-position of the pyrrolidine ring is critical, as biological targets are chiral and often exhibit stereospecific binding.

Given the absence of direct biological data for this compound, this guide explores its potential therapeutic applications by examining structurally similar compounds with established mechanisms of action.

Potential Therapeutic Targets and Mechanisms of Action

Based on the core structural components of this compound, the following therapeutic targets are proposed.

Voltage-Gated Sodium Channels (VGSCs) - Anticonvulsant Activity

The N-benzyl acetamide moiety is a key pharmacophore in a class of anticonvulsant drugs. The most notable analogue is Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), an approved anti-epileptic drug.

Mechanism: Lacosamide is thought to selectively enhance the slow inactivation of voltage-gated sodium channels, a distinct mechanism from traditional VGSC blockers like phenytoin or carbamazepine which affect fast inactivation. This leads to the stabilization of hyperexcitable neuronal membranes and inhibits repetitive neuronal firing without affecting normal physiological function. The (R)-enantiomer is crucial for this activity. Given the structural similarity, this compound may share this mechanism.

Supporting Evidence: Structure-activity relationship studies on N-benzyl-2-acetamidopropionamide derivatives show that the (R)-stereoisomer possesses the principal anticonvulsant activity.[1] These compounds have demonstrated high efficacy in the maximal electroshock (MES) seizure model, which is predictive of efficacy against generalized tonic-clonic seizures.[2][3]

Monoamine Transporters (SERT and NET) - Antidepressant/Anxiolytic Activity

The N-benzylpyrrolidine scaffold is a core component of compounds designed to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET).

Mechanism: Dual inhibition of SERT and NET increases the synaptic concentrations of these neurotransmitters, which is a validated mechanism for treating major depressive disorder, anxiety disorders, and neuropathic pain.

Supporting Evidence: A series of N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which are structurally very similar to the target compound (differing in the amide linkage), have been identified as potent dual serotonin and noradrenaline reuptake inhibitors with good selectivity over the dopamine transporter (DAT).[4] Compound 18 from this series was selected for preclinical evaluation based on its potent dual inhibition and favorable drug-like properties.[4]

Sigma Receptors (σ1 and σ2) - Neuroprotection and Neuromodulation

The N-benzylpyrrolidine and related N-benzylpiperidine motifs are classic pharmacophores for high-affinity sigma receptor ligands.[5][6]

Mechanism: The sigma-1 (σ1) receptor is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[7] Activation of σ1 receptors can modulate calcium signaling, ion channel function, and neuronal survival pathways. Ligands can be agonists or antagonists, with distinct therapeutic potentials. σ1 receptor agonists are being investigated for neuroprotective effects in conditions like Alzheimer's disease, Parkinson's disease, and stroke, as well as for the treatment of neuropathic pain and depression.[8][9]

Supporting Evidence: Numerous N-benzylpiperazine and N-benzylpiperidine derivatives show nanomolar affinity for the σ1 receptor.[5][6] For instance, the benzylpiperazine derivative 15 demonstrated a Kᵢ of 1.6 nM for the σ1 receptor and exhibited anti-allodynic effects in animal models of pain.[5][6] The structural resemblance suggests that this compound could interact with this target.

Dopamine Receptors - Neuroleptic Activity

While a less direct structural match, some analogues containing the N-benzylpyrrolidine core have shown activity at dopamine receptors.

Mechanism: Blockade of dopamine D2 receptors in the mesolimbic pathway is the primary mechanism of action for typical antipsychotic (neuroleptic) drugs used to treat psychosis.

Supporting Evidence: The compound N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide, which extends the side chain by one methylene and includes a chloroacetamide group, has shown affinity for dopamine receptors and exhibits neuroleptic-like activity by inhibiting apomorphine-induced stereotyped behavior in animal models.[10]

Quantitative Data for Key Structural Analogues

The following table summarizes the available quantitative data for compounds that are structurally related to this compound and support the hypothesized therapeutic targets.

| Compound/Analogue Name | Structure | Target(s) | Assay Type | Quantitative Data | Reference |

| (R)-Lacosamide | (R)-N-benzyl-2-acetamido-3-methoxypropionamide | VGSCs | Maximal Electroshock (MES) Seizure Test (rat, p.o.) | ED₅₀ = 3.9 mg/kg | [1] |

| Analogue (R)-18 | (R)-N-benzyl-2-acetamidopropionamide | VGSCs | Maximal Electroshock (MES) Seizure Test (mouse, i.p.) | ED₅₀ = 4.5 mg/kg | [1] |

| Analogue 18 | N-Benzyl-N-(pyrrolidin-3-yl)carboxamide derivative | SERT / NET | Radioligand Binding | 5-HT Ki = 1.3 nM, NA Ki = 25 nM | [4] |

| Analogue 15 | 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 Receptor | Radioligand Binding | Kᵢ = 1.6 nM | [5][6] |

| N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide | N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide | Dopamine Receptors | In vivo behavioral assay | Inhibition of apomorphine-induced stereotyped behavior | [10] |

Detailed Experimental Protocols

To investigate the potential therapeutic targets of this compound, the following experimental protocols, adapted from studies of its analogues, are proposed.

Protocol: Radioligand Binding Assay for Sigma-1 Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for the human sigma-1 receptor.

Materials:

-

Test Compound: this compound

-

Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-50 Ci/mmol)

-

Positive Control: Haloperidol or (+)-Pentazocine

-

Non-specific Binding Control: Haloperidol (10 µM)

-

Receptor Source: Membranes from Jurkat cells or CHO cells expressing human sigma-1 receptors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail and Vials

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration manifold and vacuum pump

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer and centrifuge at low speed (e.g., 1000 x g) to remove nuclei. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and recentrifugation. Resuspend the final pellet in assay buffer to a protein concentration of ~1-2 mg/mL.

-

Assay Setup: In 96-well plates, add assay buffer, radioligand (e.g., final concentration of 1-2 nM --INVALID-LINK---pentazocine), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

-

Incubation: For total binding, add buffer instead of the test compound. For non-specific binding, add 10 µM haloperidol. Incubate all samples at 37°C for 120 minutes.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Protocol: In Vivo Maximal Electroshock (MES) Seizure Test

Objective: To assess the anticonvulsant activity of this compound in an acute seizure model.

Materials:

-

Test Compound: this compound

-

Vehicle: e.g., 0.5% methylcellulose in water

-

Positive Control: Phenytoin (e.g., 20-30 mg/kg)

-

Animals: Male Sprague-Dawley rats (100-150 g) or CD-1 mice (20-30 g).

-

Electroshock device with corneal electrodes.

-

Electrode solution: 0.9% saline.

Methodology:

-

Dosing: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to groups of animals (n=8-10 per group) at various doses (e.g., 1, 3, 10, 30, 100 mg/kg).

-

Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the route of administration (e.g., 30 minutes for i.p., 60 minutes for p.o.).

-

MES Induction: Apply a drop of saline to the corneal electrodes and place them on the corneas of the animal. Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 seconds).

-

Observation: An unprotected animal will exhibit a full tonic-clonic seizure, characterized by tonic extension of the hindlimbs. Protection is defined as the absence of the tonic hindlimb extension phase.

-

Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis. Compare the ED₅₀ of the test compound to that of the positive control.

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

References

- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide [smolecule.com]

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide is a chiral organic compound featuring a pyrrolidine ring, a versatile scaffold in medicinal chemistry. The presence of the benzyl group enhances lipophilicity, which can be crucial for traversing biological membranes, while the acetamide moiety provides a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O | [1] |

| Molecular Weight | 218.29 g/mol | [1] |

| CAS Registry Number | 114636-33-8 | [1] |

| Canonical SMILES | CC(=O)N[C@H]1CN(CC2=CC=CC=C2)CC1 | |

| IUPAC Name | N-[(3R)-1-(phenylmethyl)pyrrolidin-3-yl]acetamide |

Postulated Biological Activity: Dual Serotonin-Norepinephrine Reuptake Inhibition

Structurally similar compounds, such as N-benzyl-N-(pyrrolidin-3-yl)carboxamides, have been identified as dual serotonin (5-HT) and norepinephrine (NA) reuptake inhibitors. These agents can increase the extracellular concentrations of these neurotransmitters by blocking their respective transporters, the serotonin transporter (SERT) and the norepinephrine transporter (NET). This dual-action mechanism is a feature of several antidepressant medications used in the treatment of major depressive disorder, anxiety disorders, and neuropathic pain.

Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors

The diagram below illustrates the proposed mechanism of action. By inhibiting both SERT and NET on the presynaptic neuron, this compound is hypothesized to increase the levels of serotonin and norepinephrine in the synaptic cleft. This leads to enhanced and prolonged stimulation of postsynaptic 5-HT and adrenergic receptors, which is thought to be the basis of the therapeutic effects of this class of compounds.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following is a representative synthetic protocol for the preparation of this compound, based on established methodologies for the synthesis of related N-substituted acetamides.

Synthesis of this compound

This synthesis involves the N-benzylation of (R)-3-aminopyrrolidine followed by acetylation of the primary amine.

Materials:

-

(R)-3-Aminopyrrolidine dihydrochloride

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (ACN)

-

Acetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware and equipment

Workflow Diagram:

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Procedure:

Part 1: Synthesis of (R)-1-Benzylpyrrolidin-3-amine

-

To a solution of (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-1-benzylpyrrolidin-3-amine.

Part 2: Synthesis of this compound

-

Dissolve (R)-1-benzylpyrrolidin-3-amine (1.0 eq) in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirring mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to afford the final product, this compound.

Characterization:

The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

IUPAC nomenclature for (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

Technical Whitepaper: (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

An In-Depth Guide for Drug Development Professionals

Abstract

This compound belongs to a class of neurologically active compounds. While extensive public data on this specific molecule is limited, its structural analogs have demonstrated significant activity as central nervous system (CNS) agents. Notably, the N-benzyl-N-(pyrrolidin-3-yl) scaffold is a key feature in compounds developed as selective dual serotonin/noradrenaline reuptake inhibitors (SNRIs) and as modulators of excitatory amino acid transporters (EAATs).[1][2][3] This document provides a comprehensive overview of the compound's chemical properties, a proposed synthetic route, and its potential biological mechanisms of action based on research into closely related molecules. All quantitative data and experimental methodologies are derived from published studies on these structural analogs to provide a scientifically grounded projection of the compound's profile.

Chemical Identity and Properties

The formal IUPAC name for the compound is N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide . It consists of a pyrrolidine ring with a benzyl group attached to the nitrogen atom (N1) and an acetamide group attached to the chiral carbon at position 3, with (R) stereochemistry.

Below is a summary of its predicted physicochemical properties, essential for assessing its potential as a therapeutic agent.

| Property | Value |

| Molecular Formula | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide |

| Canonical SMILES | CC(=O)N[C@H]1CN(CC2=CC=CC=C2)C1 |

| LogP (Predicted) | 1.5 - 2.5 |

| Topological Polar Surface Area | 41.1 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

Proposed Synthesis Protocol

A plausible synthetic route for this compound involves the N-acetylation of its corresponding amine precursor, (R)-1-benzylpyrrolidin-3-amine. This method is a standard and widely used procedure for the formation of amide bonds.

Experimental Protocol: N-Acetylation of (R)-1-benzylpyrrolidin-3-amine

-

Reagent Preparation : Dissolve (R)-1-benzylpyrrolidin-3-amine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Addition of Base : Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as an acid scavenger.

-

Acetylation : Slowly add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition to control the exothermic reaction.

-

Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting amine is fully consumed.

-

Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

Serotonin and Noradrenaline Reuptake Inhibition

Research into N-Benzyl-N-(pyrrolidin-3-yl)carboxamides has identified them as a novel class of selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors (SNRIs).[1][2] These compounds exhibit high affinity for both serotonin and noradrenaline transporters with good selectivity over the dopamine transporter. Given the structural similarity, it is plausible that this compound could also function as an SNRI, making it a candidate for treating conditions such as depression and anxiety disorders.

Modulation of Excitatory Amino Acid Transporter 2 (EAAT2)

A closely related compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified as a novel, orally bioavailable positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2).[3][4] EAAT2, primarily located on glial cells, is responsible for the majority of glutamate uptake from the synaptic cleft. By enhancing the function of EAAT2, these modulators reduce extracellular glutamate levels, which can be neuroprotective and exert antiseizure effects.[3] This compound showed broad-spectrum antiseizure activity in multiple mouse models.[4] This suggests that this compound could share this mechanism, representing a potential therapeutic for epilepsy and other CNS disorders characterized by glutamate excitotoxicity.

Proposed Signaling Pathway: EAAT2 Modulation

The diagram below illustrates the proposed mechanism of action as a positive allosteric modulator of the EAAT2 glutamate transporter.

Caption: Proposed mechanism as a positive allosteric modulator of EAAT2.

Quantitative Data on Structurally Related Analogs

To provide a quantitative basis for the potential efficacy of this compound, the following table summarizes the biological activity of key structural analogs reported in the literature.

| Compound Class | Analog Example | Target(s) | Activity (IC₅₀) | Source |

| SNRI | N-Benzyl-N-(pyrrolidin-3-yl)carboxamide derivatives | 5-HT Transporter | 1-10 nM | [1][2] |

| NA Transporter | 10-50 nM | [1][2] | ||

| EAAT2 Modulator | (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide | EAAT2 | Enhancement of glutamate uptake | [3][4] |

| Antiseizure (MES test) | ED₅₀ ≈ 10-30 mg/kg | [3][4] |

Note: The data presented is for related compounds and serves as an estimation of potential activity. Direct experimental validation of this compound is required.

References

- 1. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantiomeric Purity and Analysis of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the enantiomeric purity of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide, a chiral compound of interest in pharmaceutical research. Given the critical role of stereochemistry in drug efficacy and safety, robust analytical techniques for enantiomeric discrimination are paramount. This document outlines established chromatographic approaches, provides detailed experimental protocols based on methods for structurally similar compounds, and discusses the potential biological context of this molecule.

Introduction to Enantiomeric Purity Analysis

Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological profiles. Regulatory agencies worldwide mandate the stereospecific analysis of chiral drug candidates. The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer, is a critical quality attribute in drug development.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose, offering high resolution and sensitivity.[2][3]

Analytical Methodologies for Chiral Separation

The enantiomeric purity of N-substituted pyrrolidine derivatives is typically assessed using chiral chromatography. The primary methods involve direct separation on a chiral stationary phase or indirect separation following derivatization.

-

Direct Chiral HPLC: This is the preferred approach due to its simplicity and speed.[4] It utilizes a CSP that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for separating chiral amines and amides.[2]

-

Indirect Chiral HPLC: This method involves reacting the enantiomeric sample with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[4] While more complex, this method can be useful if a suitable direct method is not available or if enhanced detection sensitivity is required.[5]

-

Other Techniques: Chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE) also represent viable, though less common, techniques for the enantioseparation of such compounds.[6]

Experimental Protocols

While a specific validated method for this compound is not publicly available, the following protocols are synthesized from established methods for structurally analogous compounds and represent a robust starting point for method development.

Proposed Direct Chiral HPLC Method

This proposed method utilizes a polysaccharide-based chiral stationary phase, which is highly effective for the separation of compounds containing aromatic groups and amide functionalities.

Table 1: Proposed Direct Chiral HPLC Parameters

| Parameter | Proposed Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |

| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers. |

Workflow for Enantiomeric Excess (ee) Determination

The following workflow outlines the steps from sample analysis to the calculation of enantiomeric purity.

Caption: Workflow for determining the enantiomeric excess of the target compound.

Quantitative Data and System Suitability

For a validated analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately. The expected quantitative results are summarized below.

Table 2: Expected Chromatographic Data and System Suitability

| Parameter | Expected Value | Purpose |

| Retention Time (R) | tR₁ | Identifies the desired (R)-enantiomer. |

| Retention Time (S) | tR₂ | Identifies the impurity (S)-enantiomer. |

| Resolution (Rs) | > 1.5 | Ensures baseline separation between the enantiomer peaks.[7] |

| Tailing Factor (T) | 0.8 - 1.5 | Measures peak symmetry. |

| Enantiomeric Excess (% ee) | Calculated from peak areas of (R) and (S) enantiomers. For a pure sample, expect ≥ 99.5%. | Quantifies the enantiomeric purity of the sample.[1] |

Biological Context and Signaling Pathways

Structurally related compounds, such as N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide, have been reported to exhibit affinity for dopamine receptors and possess potential neuroleptic activity.[8] The mechanism of action for such agents often involves the modulation of dopamine-mediated neurotransmission.[8] While the specific biological targets of this compound are not definitively established, a potential mechanism could involve interaction with G protein-coupled receptors (GPCRs) like the D2 dopamine receptor.

The diagram below illustrates a generalized signaling pathway for the D2 dopamine receptor, which is a Gi-coupled receptor. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effector proteins like Protein Kinase A (PKA).

Caption: Hypothetical D2 dopamine receptor signaling pathway.

Conclusion

This guide provides a foundational framework for the analysis of the enantiomeric purity of this compound. The proposed direct chiral HPLC method offers a reliable and efficient approach for separating the (R)- and (S)-enantiomers, enabling accurate determination of enantiomeric excess. The outlined workflow and system suitability parameters provide a clear path for method implementation and validation. While the precise biological role of this compound requires further investigation, its structural similarity to known dopamine receptor modulators suggests a potential avenue for future pharmacological studies. Researchers are encouraged to use this guide as a starting point, with the understanding that method optimization may be necessary to achieve the desired performance for their specific application.

References

- 1. heraldopenaccess.us [heraldopenaccess.us]

- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsmcentral.org [jsmcentral.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 7. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]

- 8. Buy N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-acetamide [smolecule.com]

(R)-N-(1-Benzylpyrrolidin-3-yl)acetamide safety data sheet and handling

An In-depth Technical Guide on the Safety and Handling of (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. The information herein is compiled from publicly available data for structurally similar compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound (CAS No. 114636-33-8) was not available at the time of writing. Always consult the SDS provided by the supplier before handling this chemical. All chemical products should be treated with the recognition of having unknown hazards and toxicity.[1]

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (R)-(+)-N-Benzyl-3-acetylaminopyrrolidine |

| CAS Number | 114636-33-8[2] |

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

Hazard Identification

While specific GHS classification for this exact compound is not publicly available, related N-benzyl and acetamide compounds carry warnings for skin, eye, and respiratory irritation.[3][4] Therefore, it is prudent to handle this compound as a hazardous substance.

GHS Classification (Anticipated)

| Category | Classification |

| Signal Word | Warning[3][4] |

| Pictogram | ! |

| Hazard Statements | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |

Precautionary Statements

A comprehensive list of precautionary statements based on the anticipated hazards is provided below.

| Code | Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] P264: Wash skin thoroughly after handling.[3][4] P271: Use only outdoors or in a well-ventilated area.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] |

| Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] P312: Call a POISON CENTER or doctor if you feel unwell.[3][4] P332+P313: If skin irritation occurs: Get medical advice/attention.[3][4] P337+P313: If eye irritation persists: Get medical advice/attention.[3][4] P362: Take off contaminated clothing and wash before reuse.[3][4] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3][4] P405: Store locked up.[3][4] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[3][4] |

First-Aid Measures

Facilities storing or utilizing this material should be equipped with an eyewash fountain.[3][4]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[3] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3] |

| Eye Contact | Immediately flush open eyes with plenty of running water for at least 15 minutes. Obtain medical aid immediately.[3] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5] |

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and personal clothing.[3]

-

Work under a chemical fume hood to avoid breathing fumes or dust.

-

Minimize dust generation and accumulation.[3]

-

Keep away from sources of ignition.[3]

Storage Conditions:

-

Store in a tightly-closed container when not in use.[3]

-

Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][4]

-

Keep containers, which have been opened, carefully resealed.[1]

-

Store locked up or in an area accessible only to qualified personnel.

Exposure Controls and Personal Protection

Engineering Controls: Use adequate general and local exhaust ventilation to keep airborne concentrations low. A fume hood is strongly recommended for all handling procedures.[3][4]

Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face | Wear chemical splash-resistant safety glasses or goggles with side protection.[4] |

| Skin/Hand | Wear appropriate protective gloves (e.g., Nitrile rubber). |

| Body | Wear protective clothing, such as a lab coat, to prevent skin exposure. |

| Respiratory | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. |

Physical and Chemical Properties

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, dust formation, and sources of ignition.[3][5]

-